molecular formula C13H14N2O B13429489 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde

1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B13429489
M. Wt: 214.26 g/mol
InChI Key: BJMQTKMRBKRKDW-UHFFFAOYSA-N
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Description

1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an isopropyl group at position 1, a phenyl group at position 3, and an aldehyde group at position 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of phenylhydrazine with isopropyl acetoacetate followed by cyclization and oxidation can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions. The use of catalysts such as palladium or copper can enhance the efficiency and yield of the reaction. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 1-Isopropyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-Isopropyl-3-phenyl-1H-pyrazole-5-methanol.

    Substitution: 1-Isopropyl-3-(4-nitrophenyl)-1H-pyrazole-5-carbaldehyde.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Phenyl-1H-pyrazole-4-carboxaldehyde
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Comparison: 1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of the isopropyl group at position 1, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity and binding interactions compared to other similar compounds .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-phenyl-2-propan-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C13H14N2O/c1-10(2)15-12(9-16)8-13(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

BJMQTKMRBKRKDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)C=O

Origin of Product

United States

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